molecular formula C27H30N2O5S B2844059 2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922015-00-7

2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2844059
CAS No.: 922015-00-7
M. Wt: 494.61
InChI Key: XTJJTLZKULUIHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the literature .

Scientific Research Applications

Structural Analysis and Properties

One study discusses the structural aspects and properties of salt and inclusion compounds of amide containing isoquinoline derivatives, highlighting how different conditions affect their crystalline and gel formation. This research suggests potential applications in material science and pharmaceutical formulation due to the unique structural properties of these compounds (Karmakar et al., 2007).

Antifungal Agents

Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, indicating the chemical framework's potential in developing new antifungal medications (Bardiot et al., 2015).

Metabolic Pathways

Research on the metabolic pathways of Almorexant, a compound with a structure involving a tetrahydroisoquinoline derivative, provides insights into how such compounds are metabolized and eliminated in humans. This information is crucial for the development of drugs with optimal pharmacokinetic profiles (Dingemanse et al., 2013).

Cytotoxic Activity

A study on novel sulfonamide derivatives, including those with isoquinoline structures, demonstrated significant cytotoxic activity against cancer cell lines, pointing to potential applications in cancer therapy (Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with proteins, DNA, and other biomolecules are investigated. Unfortunately, the specific mechanism of action for the requested compound is not available in the literature .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-33-25-17-23-12-14-29(19-24(23)18-26(25)34-2)35(31,32)15-13-28-27(30)16-20-8-10-22(11-9-20)21-6-4-3-5-7-21/h3-11,17-18H,12-16,19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJTLZKULUIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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